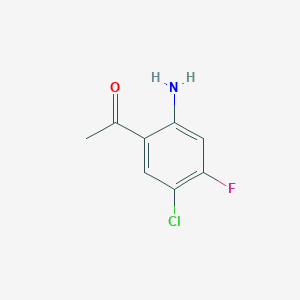

2'-Amino-5'-chloro-4'-fluoroacetophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is a synthetic organic compound used in various fields of research and industry . It is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .

Synthesis Analysis

The synthesis of “2’-Amino-5’-chloro-4’-fluoroacetophenone” involves several steps. One method involves condensation with N-methyl-4-(methylthio)benzamidine . Another method involves a multi-step reaction with 2-acetyl-4-chloro-5-fluorophenyl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular formula of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is C8H7ClFNO . The InChI code is 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 .Chemical Reactions Analysis

“2’-Amino-5’-chloro-4’-fluoroacetophenone” can undergo various chemical reactions. For instance, it can yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole when condensed with N-methyl-4-(methylthio)benzamidine .Physical And Chemical Properties Analysis

The molecular weight of “2’-Amino-5’-chloro-4’-fluoroacetophenone” is 187.60 . It is a white to brown solid . The storage temperature is recommended to be at refrigerator temperature .科学研究应用

Synthesis of Fluorinated Compounds

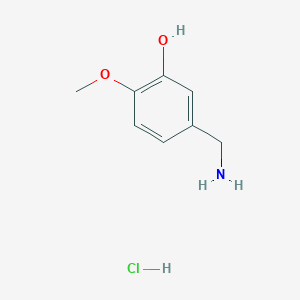

2'-Amino-5'-chloro-4'-fluoroacetophenone plays a role in the synthesis of various fluorinated compounds. For instance, it is used in the preparation of 5-Fluoro-2-hydroxyacetophenone, a process that involves esterification, Fries rearrangement, and fluorine diazotization (Zhao Xiang-kui, 2009). Additionally, it serves as a radiolabelling intermediate in the synthesis of benzodiazepine derivatives, demonstrating its utility in the creation of radiopharmaceuticals (Peter Johnströma, S. Stone-Elander, T. Duelfer, 1994).

Fluorescence Analysis

This compound is also significant in fluorescence analysis. It has been used as a reagent for locating 2-deoxy sugars on chromatograms and pherograms, offering potential for future application in characterization and assay of these sugars and their derivatives (E. Sawicki, C. R. Eengel, W. Elbert, K. Gerlach, 1968).

Development of Fluorescent Sensors

The compound is instrumental in the development of fluorescent sensors. For example, it has been used in the design of ratiometric Zn(2+) sensors, which employ a hybrid fluorescein and rhodamine fluorophore (S. Burdette, S. Lippard, 2002).

Synthesis of Schiff Bases and Complexes

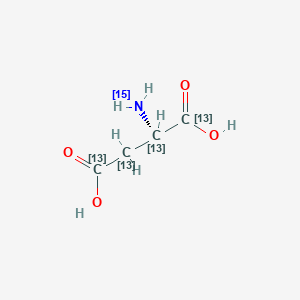

2'-Amino-5'-chloro-4'-fluoroacetophenone contributes to the synthesis of Schiff bases and complexes. For instance, it has been used in the preparation of Pb(II) complexes with fluorinated Schiff bases derived from amino acids, indicating its role in the creation of novel metal complexes (H. Singh, S. Chauhan, H. Sachedva, 2010).

Creation of Benzodiazepine Derivatives

Additionally, it is pivotal in the creation of 1, 3-disubstituted-1,4-benzodiazepine derivatives. The compound's reactivity with chloroacetylchloride, for example, leads to the synthesis of various benzodiazepine derivatives (Satish M. Ghelani, Y. Naliapara, 2016).

安全和危害

“2’-Amino-5’-chloro-4’-fluoroacetophenone” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

1-(2-amino-5-chloro-4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKWOITIUDBDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585309 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-5'-chloro-4'-fluoroacetophenone | |

CAS RN |

937816-85-8 |

Source

|

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。